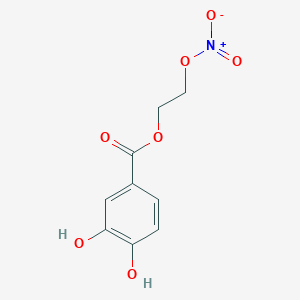

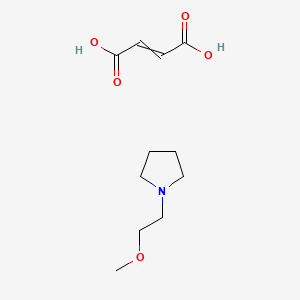

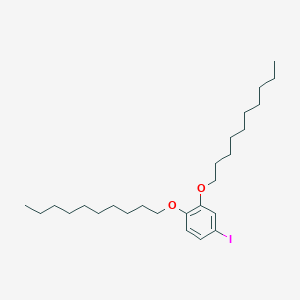

![molecular formula C21H11F5N4O B14209319 Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-26-0](/img/structure/B14209319.png)

Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzamide moiety linked to a triazole ring, which is further substituted with pentafluorophenyl and phenyl groups. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various scientific disciplines.

Méthodes De Préparation

This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for the synthesis of triazole-containing compounds .

Once the triazole ring is formed, the next step involves the introduction of the benzamide moiety. This can be achieved through a variety of methods, including the use of amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate the formation of the amide bond under mild conditions, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Rh(III)-catalyzed C–H olefination, which involves the activation of C–H bonds in the presence of olefins to form new carbon-carbon bonds . This reaction is typically carried out under mild conditions using air as the sole oxidant, making it an environmentally friendly and efficient method for the functionalization of aromatic compounds .

In addition to olefination, the compound can also undergo nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out under basic conditions and can lead to the formation of a wide range of substituted triazole derivatives .

Applications De Recherche Scientifique

Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has found applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its unique structural properties make it a valuable intermediate in the synthesis of biologically active compounds.

In biology and medicine, the compound has been studied for its potential as an anticancer agent. The presence of the triazole ring and the pentafluorophenyl group imparts significant biological activity, making it a promising candidate for the development of new therapeutic agents . Additionally, the compound has been investigated for its antimicrobial properties, with studies showing its effectiveness against a range of bacterial and fungal pathogens .

Mécanisme D'action

The mechanism of action of Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is primarily attributed to its ability to interact with specific molecular targets within cells. One key target is the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and ion balance within cells . By inhibiting the activity of this enzyme, the compound can disrupt cellular processes and induce cell death, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- can be compared to other similar compounds such as N-(2,3,4,5,6-pentafluorobenzyl)-4-sulfamoyl-benzamide and N-(methylsulfonyl)-N-(2,3,4,5,6-pentafluorophenyl)-benzamide . These compounds share similar structural features, including the presence of the pentafluorophenyl group and the benzamide moiety. the unique substitution pattern on the triazole ring in Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- imparts distinct chemical and biological properties, making it a valuable compound for further study and application .

Propriétés

Numéro CAS |

830336-26-0 |

|---|---|

Formule moléculaire |

C21H11F5N4O |

Poids moléculaire |

430.3 g/mol |

Nom IUPAC |

N-[2-(2,3,4,5,6-pentafluorophenyl)-5-phenyltriazol-4-yl]benzamide |

InChI |

InChI=1S/C21H11F5N4O/c22-13-14(23)16(25)19(17(26)15(13)24)30-28-18(11-7-3-1-4-8-11)20(29-30)27-21(31)12-9-5-2-6-10-12/h1-10H,(H,27,29,31) |

Clé InChI |

CBBSYZLIXSTTGC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

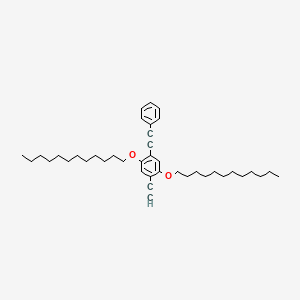

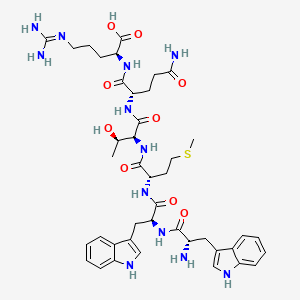

![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)

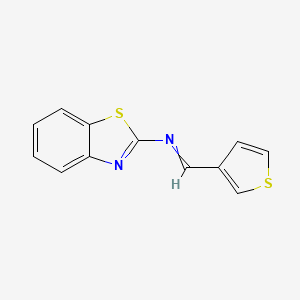

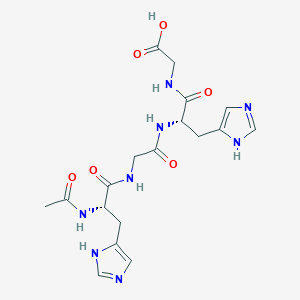

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)

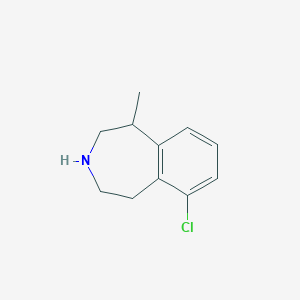

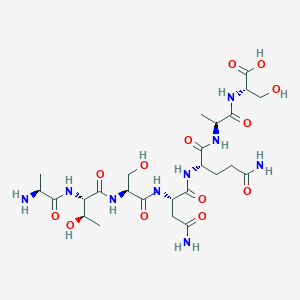

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)

![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)